
Onysilin
Overview
Description
Onysilin is a naturally occurring flavonoid identified in multiple plant species, including Lindera erythrocarpa , Andrographis paniculata , Melodorum fruticosum , and Uvaria macrophylla . Structurally classified as a flavonoid, it shares a core aromatic ring system common to this class of polyphenolic compounds. Pharmacological studies highlight its anti-atherosclerotic properties , though its anti-inflammatory activity appears context-dependent. For instance, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound failed to inhibit nitrite production, unlike many co-isolated compounds . Its toxicity profile also varies across cell lines, with cytotoxic effects observed at 10 µM in BV2 microglia and RAW264.7 macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Onysilin can be synthesized through aryl substitution reactions on a benzene ring. A common method involves the reaction of p-chloroaniline with para-aryl diacid anhydride under appropriate conditions to produce a substituted aromatic amine ester. This ester is then subjected to acid hydrolysis to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned aryl substitution method. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its various applications .
Chemical Reactions Analysis
Types of Reactions: Onysilin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Aryl substitution reactions are common, where different substituents can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Aryl halides and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzene ring .
Scientific Research Applications
Onysilin, a flavonoid found in Andrographis paniculata, has a variety of applications, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective research .
Scientific Research Applications
Anti-inflammatory Properties:
- This compound contributes to the anti-inflammatory effects of Andrographis paniculata . This plant's extracts have demonstrated the ability to reduce inflammation by inhibiting the production of nitric oxide (NO) and other inflammatory mediators in immune cells .
- Specifically, Andrographis paniculata extracts have shown a reduction in ex-vivo NO and PGE2 production by LPS/IFN-γ-stimulated peritoneal macrophages . The extracts also lowered LPS-induced acute inflammation in mice . These anti-inflammatory effects are linked to the suppression of the NF-κB pathway, a key regulator of inflammatory responses .
Anticancer Potential:
- Andrographis paniculata and its components, including this compound, exhibit anticancer properties . The compounds can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and interfere with cancer cell adhesion and metastasis .
- For instance, studies have shown that Andrographis paniculata extracts can downregulate E-selectin expression on endothelial cells, reducing cancer cell adhesion, and also decrease MMP-7 expression in cancer cells, which is crucial for tumor invasion .
Neuroprotective Effects:
- Research indicates that compounds isolated from Andrographis paniculata, including this compound, may have neuroprotective benefits . These compounds can act as inhibitors of enzymes such as AChE, BChE, and BACE-1, which are implicated in neurodegenerative diseases like Alzheimer's .
- In silico and in vitro studies suggest that this compound and other flavonoids from Andrographis paniculata can inhibit the formation of β-amyloid plaques, a key factor in the development of neurotoxicity and dementia .
Other potential applications:
- Antimicrobial Activity Some research suggests that Andrographis paniculata extracts, which contain this compound, possess viricidal activity against viruses like HSV-1 and EBV, by reducing the production of mature virus particles .
- Anti-atherosclerosis Certain flavonoids present in Andrographis paniculata such as this compound have been found to have anti-atherosclerotic properties .
Data Table: Bioactive Effects of Andrographis paniculata
Case Studies and Research Findings
- Multi-Target Protease Inhibition: In a study focusing on multi-target β-protease inhibitors from Andrographis paniculata, this compound, along with apigenin and 7-o-methylwogonin, were identified as strong inhibitors of AChE, BChE, and BACE-1 . These findings suggest the potential use of these compounds in preventing the formation of β-amyloid plaques, which are associated with neurotoxicity and dementia .
- Anti-inflammatory Action: Research on the anti-inflammatory properties of Andrographis paniculata has highlighted the ability of its extracts to suppress the activation of the NF-κB pathway, which is central to inflammatory responses . This was demonstrated through reduced production of inflammatory mediators such as NO and PGE2 in stimulated macrophages, as well as decreased LPS-induced acute inflammation in mice .
- In-Silico Studies for SARS-CoV-2 Inhibition: While not a direct case study, in-silico studies have explored the potential of Andrographis paniculata phytocompounds, including Androgra-panin, as inhibitors against SARS-CoV-2 . These studies suggest that certain compounds can effectively bind to the SARS-CoV-2 main protease, potentially inhibiting viral replication .
Mechanism of Action
The mechanism by which Onysilin exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Flavonoids from Lindera erythrocarpa and Melodorum fruticosum
Onysilin has been isolated alongside flavonoids such as avicularin, afzelin, and quercitrin in Lindera erythrocarpa , and with tectochrysin, chrysin, and pinocembrin in Melodorum fruticosum . Key comparative data include:
Table 1: Toxicity and Anti-Inflammatory Activity in BV2 and RAW264.7 Cells
Key Findings :
- This compound exhibits higher cytotoxicity than avicularin and quercitrin, limiting its therapeutic window .
- Unlike quercitrin and pinocembrin, this compound lacks nitrite inhibition in macrophages, suggesting divergent mechanisms of action .
Flavonoids in Andrographis paniculata
In A. paniculata, this compound is grouped with 7-O-methylwogonin, apigenin, and 3,4-dicaffeoylquinic acid, all showing anti-atherosclerotic effects . However, this compound’s bioactivity profile differs markedly from diterpenoids like andrographolide (immunomodulatory) and neoandrographolide (anti-inflammatory) in the same plant .
Table 2: Functional Comparison in A. paniculata
Compound | Primary Bioactivity | Secondary Effects |
---|---|---|
This compound | Anti-atherosclerotic | N/A |
Andrographolide | Immunomodulatory | Anti-infective |
7-O-Methylwogonin | Anti-atherosclerotic | Antioxidant |
Structural vs. Functional Divergence :
- While this compound and 7-O-methylwogonin share anti-atherosclerotic effects, their flavonoid subclasses (e.g., flavone vs. flavanone) may influence pharmacokinetics .
- This compound lacks the broad-spectrum anti-inflammatory activity seen in diterpenoids like neoandrographolide .
Comparison with Functionally Similar Compounds
Anti-Atherosclerotic Agents
This compound’s anti-atherosclerotic role aligns with oleanolic acid and paniculoside I, though mechanistic differences exist:
Table 3: Docking Scores and Bioactivity (From In Silico Studies)
Insights :
- This compound’s moderate docking scores suggest weaker binding affinity compared to oleanolic acid, which has a strong anti-inflammatory profile .
- Paniculoside I’s positive scores in lipid-related parameters indicate a different target pathway compared to this compound .
Cytotoxicity and Therapeutic Potential
This compound’s cytotoxicity (10 µM) contrasts with less toxic compounds like linderone and methyllinderone (non-toxic at 40 µM) . This positions this compound as a high-risk compound for in vivo applications unless structurally modified.
Biological Activity
Onysilin is a compound derived from the plant Andrographis paniculata , known for its various biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and case studies.
Chemical Composition
This compound contains several bioactive components, including:
- Andrographolide
- 3,4-dicaffeoylquinic acid
- Alkaloids such as andrographine
- Sesquiterpene lactones (e.g., paniculides A, B, and C) .
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Studies have demonstrated that it inhibits the expression of inflammatory markers such as COX-2 and iNOS. The mechanism involves the modulation of signaling pathways, particularly through the inhibition of NF-κB activation .
Table 1: Anti-inflammatory Effects of this compound
2. Anticancer Activity
Research indicates that this compound has potential anticancer effects. It has been shown to induce apoptosis in various cancer cell lines by downregulating survival pathways and modulating gene expression related to cell proliferation.
Table 2: Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Reference |
---|---|---|
Breast Cancer | Inhibition of angiogenesis | |
Glioblastoma | Downregulation of MMP-2 and MMP-9 | |
Gastric Cancer | Induction of G2/M phase arrest |
3. Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various pathogens. In vitro studies show its effectiveness against both bacterial and fungal strains.
Table 3: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 25 µg/mL | |
Escherichia coli | 30 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of this compound in clinical settings:
- Case Study on Anti-diabetic Effects : A study evaluated the efficacy of this compound in managing blood glucose levels in diabetic rats, reporting significant reductions in fasting blood glucose levels compared to control groups .
- Case Study on Respiratory Infections : Another study assessed the impact of this compound on patients with respiratory infections, noting improved symptoms and reduced duration of illness .
Q & A
Basic Research Questions
Q. How can researchers determine the molecular structure of Onysilin using spectroscopic methods?
To elucidate this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. NMR resolves atomic connectivity and stereochemistry, while HRMS confirms molecular formula. Cross-validate results with X-ray crystallography if crystalline samples are available. For novel compounds, ensure purity via HPLC (>95%) and elemental analysis .
Q. What experimental design principles should guide this compound’s in vitro bioactivity assays?
Use dose-response studies with appropriate controls (e.g., vehicle and positive controls) to establish efficacy thresholds. Optimize cell lines or enzyme systems relevant to this compound’s hypothesized mechanism. Replicate experiments in triplicate to assess reproducibility, and apply statistical tests (e.g., ANOVA with post-hoc analysis) to distinguish signal from noise. Report IC₅₀/EC₅₀ values with confidence intervals .
Q. How should researchers validate the purity of synthesized this compound batches?
Utilize reverse-phase HPLC with UV/Vis or MS detection to quantify impurities. Pair this with elemental analysis to confirm stoichiometric ratios of constituent atoms. For chiral purity, employ chiral chromatography or optical rotation measurements. Document all analytical parameters (e.g., column type, mobile phase, detection wavelength) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
Conduct a meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, solvent effects, cell line variability). Apply sensitivity analysis to isolate critical parameters influencing bioactivity. Validate findings using orthogonal assays (e.g., in vivo models vs. in vitro systems) and leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What computational strategies are optimal for modeling this compound’s interaction with target proteins?
Combine molecular docking (e.g., AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (GROMACS, AMBER) to predict binding affinities and conformational stability. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with mutagenesis studies to identify critical binding residues .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Design a systems biology approach:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : LC-MS/MS to quantify protein expression changes.
- Metabolomics : NMR or GC-MS to track metabolic pathway alterations. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network analysis (Cytoscape) to map interactions. Prioritize hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome) .
Q. What methodologies address batch-to-batch variability in this compound’s pharmacokinetic (PK) studies?
Implement quality-by-design (QbD) principles during synthesis to minimize variability. Use LC-MS/MS for precise quantification in PK assays and apply population pharmacokinetic modeling (NONMEM) to account for inter-individual variability. Include internal standards (e.g deuterated analogs) to normalize data .
Q. Data Analysis and Contradiction Management
Q. How should researchers prioritize conflicting hypotheses about this compound’s toxicity profile?
Apply the "principal contradiction" framework: Identify the dominant factor (e.g., dose-dependent toxicity vs. off-target effects) through dose-escalation studies and transcriptomic profiling. Use Bayesian statistics to weigh evidence for competing hypotheses and design follow-up experiments targeting the most plausible mechanism .
Q. What statistical approaches are recommended for time-series data in this compound’s long-term efficacy studies?
Use mixed-effects models (e.g., linear/non-linear mixed models) to account for longitudinal correlations and missing data. Apply survival analysis (Kaplan-Meier, Cox proportional hazards) for time-to-event endpoints. Validate assumptions using residual plots and sensitivity analyses .
Q. Methodological Frameworks
Q. How can the FINER criteria improve the formulation of this compound-related research questions?
Evaluate questions for:
- Feasibility : Align with available resources (e.g., synthesizable quantities, assay platforms).
- Interest : Address gaps in mechanisms or therapeutic applications.
- Novelty : Explore understudied targets or synergistic combinations.
- Ethics : Comply with animal/human subject guidelines.
- Relevance : Link to broader disease pathophysiology or drug discovery trends .
Properties
IUPAC Name |
(2S)-5-hydroxy-6,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUVORGACLCWKX-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.